Odorranain-NR
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLLSGILGAGKHIVCGLTGCAKA |
Origin of Product |
United States |
Molecular Biology, Gene Expression, and Biosynthesis of Odorranain Nr
Gene Cloning and Sequence Analysis of Odorranain-NR Precursors
The study of the molecular biology of this compound begins with the cloning and analysis of the genes that code for its precursor proteins. This foundational work provides insight into the peptide's structure, regulation, and evolutionary history.
To isolate the genetic blueprint for this compound, researchers construct a complementary DNA (cDNA) library from the skin of Odorrana frogs. researchgate.netnih.govresearchgate.net The process begins with the extraction of total RNA from the frog's skin, which contains all the messenger RNA (mRNA) transcripts being expressed at that time. researchgate.netcreative-biogene.com This mRNA is then used as a template for the enzyme reverse transcriptase to synthesize a corresponding DNA strand, creating a more stable DNA:mRNA hybrid. creative-biogene.comlibretexts.org The mRNA strand is subsequently removed, and a complementary DNA strand is synthesized, resulting in a double-stranded cDNA molecule that represents an expressed gene. creative-biogene.com These cDNA fragments are then inserted into cloning vectors, such as plasmids, which are introduced into host cells like bacteria, with each cell carrying a single cDNA clone. libretexts.orgslideshare.net
This collection of clones, known as a cDNA library, is then screened to find the specific clones containing the sequence for this compound precursors. slideshare.netkvmwai.edu.in A powerful technique for this is "shotgun" cloning, which has been successfully used to identify and characterize the precursor-encoding cDNAs for Odorranain peptides. vulcanchem.com This method, often combined with primers designed to target conserved regions in the genes of related peptides, allows for the efficient amplification and identification of the desired precursor sequences from the vast library. vulcanchem.comnih.gov
Screening of the cDNA library from the skin of O. grahami revealed the existence of multiple, distinct cDNAs that encode precursors for this compound. researchgate.netnih.gov Specifically, three different cDNAs were identified that code for two different this compound precursors, although they ultimately produce a single mature peptide. researchgate.netnih.gov The discovery of multiple precursor genes suggests that the Odorranain family of peptides arose from gene duplication events, followed by evolutionary divergence. This genetic diversity is a common feature in amphibian skin peptides and may provide an adaptive advantage by enabling the production of a varied arsenal (B13267) of defense molecules. researchgate.net
Analysis and alignment of the nucleotide sequences of the cloned cDNAs and their deduced amino acid sequences provide a detailed view of the precursor protein's structure. The precursors for amphibian antimicrobial peptides, including this compound, typically exhibit a conserved architectural organization. researchgate.netresearchgate.net This structure consists of three distinct domains: an N-terminal signal peptide, an acidic propeptide (also known as a spacer peptide), and the C-terminal mature peptide sequence. nih.govresearchgate.net
| Precursor Domain | Function | Typical Characteristics |
| Signal Peptide | Directs the precursor protein into the secretory pathway. | A sequence of approximately 22 amino acids at the N-terminus. researchgate.netuniprot.org |
| Acidic Propeptide | May assist in proper folding and keeps the mature peptide inactive until secretion. | An acidic region located between the signal peptide and the mature peptide. nih.govresearchgate.net |
| Mature Peptide | The final, biologically active antimicrobial peptide. | Located at the C-terminus of the precursor. nih.govresearchgate.net |
This table outlines the typical domains found in the precursor proteins of amphibian antimicrobial peptides like this compound, based on data from multiple studies.
Identification and Characterization of Multiple Precursor cDNAs
Precursor Processing and Maturation Pathways
The newly synthesized this compound precursor is an inactive molecule that must undergo several processing steps to become a functional antimicrobial peptide. This maturation pathway ensures that the potent activity of the peptide is released only upon secretion from the cell.
As deduced from the cDNA sequences, the precursor protein's journey begins with the N-terminal signal peptide. This sequence acts as a molecular address label, guiding the nascent polypeptide chain into the endoplasmic reticulum, the entry point of the cell's secretory pathway. uniprot.org Once inside, the signal peptide is cleaved off.
Following the signal peptide is the acidic propeptide region. This domain is believed to serve multiple functions, including acting as an intramolecular chaperone to ensure the correct folding of the mature peptide. Crucially, it also functions as an inhibitor, keeping the C-terminal peptide in an inactive state (a zymogen) and preventing it from causing damage within the host's own cells before it is secreted. nih.govnih.gov
The final activation step involves the enzymatic removal of the propeptide to release the mature, active this compound peptide. This cleavage occurs at specific recognition sites located at the junction between the propeptide and the mature peptide sequence. expasy.org In many amphibian peptide precursors, this cleavage site is marked by a pair of basic amino acid residues, most commonly Lysine-Arginine (Lys-Arg or K-R). nih.govresearchgate.net This dibasic motif is a classic recognition signal for a class of processing enzymes known as proprotein convertases. researchgate.netnih.gov The action of these enzymes at this specific site liberates the mature peptide, leading to its activation as a component of the frog's chemical defense system. researchgate.netkuleuven.be
Role of Signal Peptides and Propeptides
Expression Profiling and Regulation
The expression of the gene encoding this compound is a regulated process, ensuring the peptide is produced where and when it is needed. While comprehensive details on its regulation are still emerging, current research points to specific patterns of expression and the involvement of precursor proteins.
The primary site of this compound synthesis is the skin. dntb.gov.uaresearchgate.net While it is known that some amphibian antimicrobial peptides can be expressed in other tissues such as the lung, stomach, and intestines, specific studies on the tissue distribution of this compound mRNA outside of the skin are not extensively documented in the available scientific literature. nsf.gov
The synthesis of this compound is localized to specialized granular glands within the skin of Odorrana grahami. nsf.govimrpress.com These glands are responsible for producing and storing a cocktail of bioactive peptides, including AMPs. nsf.govimrpress.com Upon stimulation, such as a perceived threat or injury, these glands release their contents onto the skin's surface. scielo.org.zaimrpress.com The biosynthesis of this compound occurs via a well-established pathway for secreted peptides. It is synthesized as a larger prepropeptide, which includes a signal peptide, a pro-region, and the C-terminal mature peptide. oup.comnih.gov
The initial discovery and characterization of this compound involved the creation of a cDNA library from the skin of Odorrana grahami. From this library, researchers successfully cloned three distinct cDNA sequences that encode for two different precursor proteins of this compound. dntb.gov.uaresearchgate.net This finding confirms that the genetic blueprint for this compound is actively transcribed in the skin. The precursor proteins share a highly conserved N-terminal preproregion but differ in the sequence that encodes the mature peptide, indicating the presence of multiple, related genes or alleles for this peptide family. oup.com
Table 1: this compound Precursor Protein Details from cDNA Cloning
| Feature | Description | Reference |
| Source Organism | Odorrana grahami | dntb.gov.uaresearchgate.net |
| Tissue of cDNA Library | Skin | dntb.gov.uaresearchgate.net |
| Number of Cloned cDNAs | 3 | dntb.gov.uaresearchgate.net |
| Number of Precursor Proteins Encoded | 2 | dntb.gov.uaresearchgate.net |
| Mature Peptide Encoded | 1 (this compound) | dntb.gov.uaresearchgate.net |
Antimicrobial peptides are key components of the innate immune response, and their expression is often upregulated in the presence of pathogens. nsf.govaai.org Studies on other frog species, such as Rana esculenta, have demonstrated that exposure to microorganisms can stimulate the synthesis and secretion of AMPs. scielo.org.za This inducible response is a crucial defense strategy.
While it is highly probable that the expression of the this compound gene is similarly induced by bacterial or other microbial challenges to provide enhanced protection, specific experimental data demonstrating this for this compound is not yet available in the scientific literature. Research on other AMPs in ranid frogs suggests that such a response is a conserved feature of their immune system. nsf.govnih.gov
The precise molecular mechanisms that control the transcription of the this compound gene have not been fully elucidated. In general, the regulation of gene expression involves the interaction of transcription factors with specific DNA sequences, such as promoters and enhancers, located near the gene. nih.gov
For amphibian AMP genes, it is known that their promoter regions can contain recognition sites for various nuclear factors, which control the rate of transcription. researchgate.net However, the specific transcription factors, signaling pathways (like the Toll-like receptor pathways), and regulatory elements that govern the expression of the this compound gene in Odorrana grahami remain an area for future investigation.
Mechanistic Elucidation of Odorranain Nr Biological Activities
Antimicrobial Mechanisms of Action
The primary mode of action for many antimicrobial peptides is the perturbation and disruption of the microbial cell membrane, and Odorranain-NR is no exception. researchgate.netvulcanchem.com However, research indicates that its activity is not limited to membrane lysis and can vary depending on the target microorganism, suggesting a complex and adaptable mechanism. researchgate.netnih.gov Transmission electron microscopy studies have revealed that peptides from Odorrana grahami employ various antimicrobial strategies. researchgate.netresearchgate.net
Interaction with Microbial Membranes
Like many cationic AMPs, this compound's initial interaction with microbial cells is driven by electrostatic forces. vulcanchem.comexplorationpub.com The peptide's net positive charge facilitates an attraction to the predominantly negatively charged components of microbial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. explorationpub.com Following this initial binding, the peptide's structural characteristics, particularly its amphipathicity, allow it to insert into and disrupt the lipid bilayer. vulcanchem.com This ability to interact with both the aqueous environment and the hydrophobic membrane core is crucial for its function. vulcanchem.com
Once bound to the microbial surface, this compound disrupts membrane integrity, leading to permeabilization. researchgate.netnih.gov This disruption can be conceptualized through several models that describe how peptides compromise the membrane barrier. mdpi.com While the specific models for this compound are not fully elucidated, its actions are consistent with established hypotheses for other AMPs, including pore formation and detergent-like "carpet" mechanisms. researchgate.netmdpi.comresearchgate.net Studies on peptides from O. grahami have shown evidence of actions including peeling off cell walls and forming pores. researchgate.net
A primary mechanism for membrane disruption by AMPs is the formation of transmembrane pores or channels. ucl.ac.uknih.gov This action leads to the leakage of essential ions and metabolites, disrupting cellular homeostasis and ultimately causing cell death. mdpi.com Two common pore formation hypotheses are the "barrel-stave" and "toroidal pore" models.
Barrel-Stave Model : In this model, peptides insert perpendicularly into the membrane, assembling into a bundle-like structure that forms the staves of a barrel. mdpi.com The hydrophobic faces of the peptides align with the lipid core of the membrane, while the hydrophilic faces line the central aqueous channel. mdpi.com
Toroidal Pore Model : In the toroidal model, the peptides remain associated with the lipid headgroups and induce the lipid monolayer to bend continuously from the outer to the inner leaflet, creating a pore lined by both peptides and lipid headgroups. mdpi.comresearchgate.net
While direct evidence specifying which pore model this compound follows is limited, the observation of pore formation by peptides from its source organism suggests this is a likely component of its antimicrobial activity. researchgate.net
The "carpet" model offers an alternative, non-pore-forming mechanism for membrane disruption. In this model, AMPs accumulate on the outer surface of the microbial membrane, orienting parallel to the lipid bilayer and forming a "carpet-like" layer. researchgate.netvulcanchem.com Once a threshold concentration is reached, the peptides exert a detergent-like effect, causing a catastrophic loss of membrane integrity and the formation of micelles, which disintegrates the membrane structure. mdpi.comresearchgate.net This mechanism is initiated by the electrostatic attraction between the cationic peptide and the anionic membrane surface. researchgate.net Given that this compound is a cationic peptide, the carpet model represents a plausible mechanism of action, especially in concert with other disruptive activities. nih.gov
A critical feature of many AMPs, including likely this compound, is their ability to selectively target microbial cells over host (e.g., mammalian) cells. vulcanchem.comfrontiersin.org This selectivity is largely attributed to differences in membrane composition. Microbial membranes are rich in anionic phospholipids, giving them a strong net negative charge that attracts cationic peptides. explorationpub.comvulcanchem.com In contrast, the outer leaflet of mammalian cell membranes is typically composed of zwitterionic phospholipids, resulting in a net neutral charge and weaker electrostatic interaction with cationic AMPs. frontiersin.org This charge selectivity helps concentrate the peptide at the bacterial surface, enhancing its antimicrobial efficacy while minimizing damage to host tissues. plos.org
Membrane Permeabilization and Disruption Models
Pore Formation Hypotheses
Intracellular Target Modulation
Beyond direct membrane disruption, some AMPs can translocate across the cell membrane to engage with intracellular targets. frontiersin.orgbiorxiv.org This represents a secondary mechanism that can inhibit essential cellular processes. Research on the peptidome of Odorrana grahami has revealed that its secreted peptides can exert antimicrobial functions by inducing the condensation of DNA. researchgate.net This suggests that after permeabilizing the membrane, this compound or its companion peptides may enter the cytoplasm and interfere with nucleic acid structure and function, thereby inhibiting replication, transcription, and protein synthesis. researchgate.netbiorxiv.org
Table 2: Observed and Hypothesized Antimicrobial Mechanisms of this compound
| Mechanism Category | Specific Action/Model | Supporting Evidence/Hypothesis | Source(s) |
| Membrane Interaction | Pore Formation | Peptides from O. grahami were observed to form pores in microbial membranes via transmission electron microscopy. | researchgate.netresearchgate.net |
| Carpet Model | Hypothesized based on the cationic nature of this compound and established AMP mechanisms. | nih.govresearchgate.netvulcanchem.com | |
| Charge Selectivity | Driven by electrostatic attraction between the peptide's positive charge and the anionic microbial membrane. | vulcanchem.comexplorationpub.comfrontiersin.org | |
| Intracellular Action | DNA Condensation | Peptides from the skin secretion of O. grahami were shown to induce DNA condensation in target microbes. | researchgate.net |
Inhibition of Nucleic Acid Synthesis
A potential mechanism for this compound is the disruption of nucleic acid synthesis and function. Research on the diverse array of peptides from Odorrana grahami has shown that one of their antimicrobial strategies involves inducing DNA condensation. mdpi.comresearchgate.net This process is linked to the ability of certain AMPs to engage in phase separation with nucleic acids, forming condensates that can inhibit essential processes like transcription and translation. researchgate.net
Once inside the cell, AMPs can directly bind to DNA and RNA, interfering with replication and synthesis. nih.govmdpi.com Some peptides, like Indolicidin, are known to block DNA topoisomerase I, an enzyme critical for managing DNA topology during replication. mdpi.com While the precise interaction of this compound with nucleic acids has not been fully detailed, the observed DNA condensation caused by its parent secretome points to this as a significant aspect of its bioactivity. mdpi.comresearchgate.net
Disruption of Protein Synthesis
Another key intracellular target for antimicrobial peptides is the machinery of protein synthesis. mdpi.commdpi.com AMPs can halt this fundamental process at various stages—initiation, elongation, or termination—by targeting the ribosome. microbenotes.comlibretexts.org Proline-rich antimicrobial peptides (PrAMPs), for instance, are known to penetrate bacterial cells and bind to the ribosome's nascent peptide exit tunnel, effectively blocking the production of new proteins. researchgate.netnih.gov
Enzyme Inhibition Profiles
Beyond nucleic acids and ribosomes, AMPs can inhibit the function of essential microbial enzymes. mdpi.com The specific enzyme inhibition profile for this compound has not been extensively characterized, but studies on related peptides offer insights into potential targets. For example, Nigrocin-OA27, a peptide also isolated from the Odorrana genus, has been shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov
Other AMPs have been found to inhibit a range of enzymes critical for microbial survival. These include proteases, the chaperone protein DnaK (by inhibiting its ATPase activity), and enzymes involved in cell wall synthesis. mdpi.com Furthermore, some natural compounds and amphibian peptides are known to target and inhibit ATP synthase, disrupting cellular energy production. nih.gov This precedent suggests that enzyme inhibition is a viable, though currently unconfirmed, mechanism of action for this compound.
Differential Mechanisms Across Microorganism Classes
This compound exhibits distinct activity profiles against different classes of microorganisms, a common trait for AMPs. researchgate.netnih.gov These differences are largely dictated by the unique structural and biochemical properties of the microbial cell envelopes, which govern the peptide's ability to interact with and penetrate the target cell.
Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This compound demonstrates effective activity against Gram-positive bacteria such as Staphylococcus aureus. researchgate.net The cell wall of Gram-positive bacteria is characterized by a thick layer of peptidoglycan interspersed with anionic teichoic acids, which provides a strong electrostatic attraction for cationic AMPs. This initial binding facilitates subsequent interactions that can lead to membrane destabilization and/or peptide translocation into the cytoplasm to act on internal targets. The minimum inhibitory concentration (MIC) of this compound against S. aureus has been reported to be as low as 10 μg/mL.
Table 1: Antimicrobial Activity of this compound and Related Peptides
| Peptide | Organism | Strain | MIC (µg/mL) | Source |
|---|---|---|---|---|
| This compound | Staphylococcus aureus | ATCC 29213 | 10 | researchgate.net |
| Odorranain-B1 | Staphylococcus aureus | ATCC 2592 | 5.83 | |
| Odorranain-B1 | Escherichia coli | ATCC 25922 | 5.83 | |
| This compound | Escherichia coli | ATCC 25922 | Inactive | researchgate.netnih.gov |
Activity against Gram-Negative Bacteria (e.g., Escherichia coli)
In stark contrast to its effect on S. aureus, this compound is reported to be inactive against the Gram-negative bacterium Escherichia coli (strain ATCC 25922). researchgate.netnih.gov This selectivity is attributed to the complex outer membrane of Gram-negative bacteria. This membrane is composed of a lipopolysaccharide (LPS) outer leaflet that forms a formidable barrier, preventing many AMPs from reaching the inner cytoplasmic membrane or the cell's interior. The specific physicochemical properties of this compound appear to be ill-suited for effectively breaching this protective LPS layer.
Antifungal Activities
This compound is also classified as having antifungal properties. imrpress.com Studies on the broader secretome of Odorrana grahami indicate that some of its constituent peptides possess activity against fungi such as Candida albicans, albeit sometimes at a low potency. researchgate.net The mechanism of antifungal peptides often involves interaction with the fungal cell membrane, which is distinct from bacterial and mammalian membranes due to the presence of ergosterol. mdpi.com This interaction can lead to membrane permeabilization, depolarization, and the induction of reactive oxygen species (ROS), ultimately causing fungal cell death. frontiersin.orgnih.gov While the specific antifungal mechanism of this compound is an area for further research, it likely involves one or more of these established pathways.
Table 2: Summary of this compound's Potential Biological Mechanisms
| Mechanism | Target | Observed/Potential Effect | Evidence Level for this compound | Source |
|---|---|---|---|---|
| Inhibition of Nucleic Acid Synthesis | DNA/RNA | Induces DNA condensation; interferes with replication and transcription. | Inferred from O. grahami secretome | mdpi.comresearchgate.net |
| Disruption of Protein Synthesis | Ribosome | Binds to ribosome, blocking translation. | Potential (based on other AMPs) | mdpi.comresearchgate.net |
| Enzyme Inhibition | Various (e.g., Tyrosinase, ATP Synthase) | Inhibits essential metabolic or structural enzymes. | Potential (based on related peptides) | nih.govnih.gov |
| Membrane Disruption (Gram-Positive) | Cell Membrane | Permeabilization and/or lysis following interaction with teichoic acids. | Confirmed Activity | researchgate.net |
| Membrane Disruption (Antifungal) | Cell Membrane (Ergosterol) | Induces membrane permeabilization and depolarization. | Potential (General Antifungal AMP Mechanism) | frontiersin.orgnih.gov |
Immunomodulatory Mechanisms
Host-defense peptides (HDPs), the class to which this compound belongs, are recognized as critical effectors of both innate and adaptive immunity. researchgate.net They can participate in a wide range of immune-modulating processes, including inflammation and chemotaxis. researchgate.netmdpi.com However, specific research elucidating the direct immunomodulatory mechanisms of this compound is not extensively available in current scientific literature. The following sections discuss the general mechanisms observed for related amphibian peptides, which provide a framework for potential activities of this compound.
Modulation of Cytokine Production
There is currently a lack of specific studies detailing the direct effects of this compound on the production of cytokines. Generally, many antimicrobial peptides (AMPs) can modulate the host immune response by influencing the output of both pro-inflammatory and anti-inflammatory cytokines. biorxiv.orgscienceopen.com For instance, some defensins and cathelicidins have been shown to reduce the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines like Interleukin-1 (IL-1), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in immune cells such as monocytes and macrophages. scienceopen.com This modulation can help control excessive inflammation during an infection. biorxiv.org Whether this compound possesses similar capabilities to regulate cytokine expression remains to be determined through dedicated investigation.
Effects on Immune Cell Activation and Migration
Specific data on the effects of this compound on the activation and migration of immune cells have not been reported. Amphibian HDPs are known to act as chemoattractants, recruiting immune cells like neutrophils and macrophages to sites of infection or injury. researchgate.netnih.gov This chemotactic activity is a fundamental aspect of their immunomodulatory function, helping to initiate a robust immune response. nih.govnih.gov For example, some peptides can trigger the generation of reactive oxygen species (ROS) in neutrophils, a key function of activated phagocytes. mdpi.com Further research is required to ascertain if this compound has a similar capacity to attract and activate host immune cells.
Contributions to Host Defense Pathways
This compound's primary recognized contribution to host defense is its direct antimicrobial activity. researchgate.netnih.gov As a host-defense peptide, it forms part of the innate immune system, providing a first line of defense against invading microorganisms. researchgate.netnih.gov Studies have shown it is effective against the Gram-positive bacterium Staphylococcus aureus but not the Gram-negative bacterium Escherichia coli (ATCC25922). researchgate.netresearchgate.net Transmission electron microscopy has revealed that its antimicrobial mechanisms vary depending on the target pathogen, a common trait among peptides from Odorrana grahami which can include forming pores, disrupting cell walls, and causing DNA condensation within the microbe. researchgate.netnih.govresearchgate.net
The diverse array of peptides found in the skin of Odorrana frogs suggests they play varied roles in host defense. researchgate.net For instance, other odorranain peptides have exhibited antioxidant or lectin-like activities, highlighting the functional diversity that can exist within this peptide family. researchgate.net
| Feature | Description | Source(s) |
| Peptide Name | This compound | researchgate.netnih.gov |
| Source | Skin secretion of Odorrana grahami | researchgate.netnih.gov |
| Amino Acid Sequence | GLLSGILGAGKHIVCGLTGCAKA | researchgate.netnih.gov |
| Known Function | Antimicrobial Host-Defense Peptide | researchgate.netnih.gov |
| Antimicrobial Spectrum | Effective against Staphylococcus aureus; Ineffective against Escherichia coli (ATCC25922) | researchgate.netresearchgate.net |
| Antimicrobial Mechanism | Varies with pathogen; includes membrane disruption and/or intracellular action | researchgate.netnih.govresearchgate.net |
Other Investigated Biological Activities (e.g., Antiviral, Anti-Cancer)
While many amphibian host-defense peptides have demonstrated potential as antiviral or anti-cancer agents, specific investigations into these activities for this compound have not been published. dntb.gov.ua The general mechanisms for these activities in other peptides often involve direct interaction with and disruption of the viral envelope or the negatively charged membranes of cancer cells. plos.orgmdpi.com
Elucidation of Specific Molecular Pathways
There is no available research that elucidates the specific molecular pathways modulated by this compound in the context of antiviral or anti-cancer activity. For other antimicrobial peptides with anti-cancer properties, proposed mechanisms include the induction of apoptosis (programmed cell death) or necrosis by permeabilizing the cancer cell membrane. plos.orgfrontiersin.org Some peptides are known to trigger the release of danger-associated molecular patterns (DAMPs) from cancer cells, which can stimulate an immune response against the tumor. nih.gov In antiviral applications, peptides may inhibit viral replication by interfering with cellular signaling pathways that the virus hijacks for its life cycle. mdpi.com The potential for this compound to engage in such pathways is a subject for future scientific exploration.
Structure Activity Relationship Sar Studies and Rational Design Principles
Design and Synthesis of Odorranain-NR Analogues and Derivatives
The design of analogues of natural peptides like this compound is a key strategy aimed at enhancing therapeutic properties, such as increasing antimicrobial potency, broadening the spectrum of activity, and reducing toxicity to host cells. nih.gov This process typically involves the chemical synthesis of modified peptides, most commonly through Solid-Phase Peptide Synthesis (SPPS), which allows for precise control over the amino acid sequence and the incorporation of non-standard modifications. vulcanchem.com
For instance, in studies of other AMPs, alanine (B10760859) scanning has revealed that specific hydrophobic or cationic residues are essential for antimicrobial activity. frontiersin.org Applying this to this compound, one could hypothesize that substituting the lysine (B10760008) (K) or histidine (H) residues would impact the peptide's cationic character and its initial electrostatic attraction to negatively charged bacterial membranes. Similarly, substituting the numerous hydrophobic residues like leucine (B10760876) (L), isoleucine (I), and valine (V) could affect its ability to insert into and disrupt the lipid bilayer.
Beyond alanine, substituting residues with other amino acids can fine-tune properties like hydrophobicity, charge, and amphipathicity. For example, replacing lysine with arginine, another cationic residue, has been shown in other peptides to sometimes enhance activity due to the unique structure of arginine's guanidinium (B1211019) group. nih.gov
Truncation and deletion analyses involve synthesizing peptide analogues that are missing specific residues or entire sections from the N- or C-terminus. frontiersin.org This approach helps to determine the minimal sequence required for biological activity and to identify regions that may be non-essential or even detrimental to its function.
In the context of this compound, its structure includes a C-terminal "-AKA" fragment and an intramolecular disulfide-bridged loop. nih.govvulcanchem.com Truncation studies could reveal the importance of these specific features. For example, deleting the C-terminal alanine residues might clarify their role in the peptide's activity. Studies on other frog-derived peptides, such as some brevinins, have shown that the deletion of the characteristic C-terminal cyclic domain (the "Rana box") did not always eliminate antimicrobial activity, indicating that this feature can be dispensable. researchgate.net A similar investigation into this compound's disulfide-bridged loop could determine if this cyclic structure is essential for its mechanism of action or if a linear version of the peptide could retain activity.
Cyclization is a strategy used to confer conformational stability and increase resistance to enzymatic degradation by proteases. nih.govmdpi.com this compound naturally contains a form of cyclization through its intramolecular disulfide bridge between two cysteine residues (Cys15 and Cys20), which creates a stable hexapeptide loop (-CGLTGC-). nih.govresearchgate.net
Further rational design could explore modifying this native loop. This might involve changing the size of the ring by moving the cysteine residues or replacing the disulfide bond with a more stable lactam bridge. Additionally, the entire peptide could be cyclized from head to tail, a strategy known as homodetic cyclization, to further enhance its structural rigidity. nih.gov In some synthetic designs, flexible linkers, such as those made of polyethylene (B3416737) glycol (PEG), can be used to connect different parts of a peptide or to conjugate it to other molecules without hindering its function. nih.gov
Truncation and Deletion Analyses
Methodologies for SAR Determination
To evaluate the consequences of the modifications described above, a suite of robust methodologies is required to quantify biological activity and characterize the peptide's interaction with its target.
The primary method for evaluating the potency of an antimicrobial peptide is through functional assays that measure its effect on microbial growth. The results of these assays are critical for establishing a clear structure-activity relationship.
Minimum Inhibitory Concentration (MIC): This is the most common assay and determines the lowest concentration of the peptide that visibly inhibits the growth of a specific microorganism after a set incubation period. vulcanchem.commdpi.commdpi.com It is typically determined using a broth microdilution method in multi-well plates. mdpi.com
Minimum Bactericidal Concentration (MBC): To determine if a peptide is bactericidal (kills bacteria) or merely bacteriostatic (inhibits growth), the MBC is determined. This involves taking samples from the wells of a MIC assay that show no visible growth and plating them on agar (B569324). mdpi.commdpi.com The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate, indicating a 99.9% kill rate. mdpi.com
The native this compound has been shown to have antimicrobial activity against several microorganisms, with a particularly potent effect against Staphylococcus aureus, but it is not effective against Escherichia coli. nih.govresearchgate.net The table below summarizes the reported MIC values for the native peptide.
| Microorganism | Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 10 | researchgate.net |
| Rothia nasimurium | (Not specified) | 10 | researchgate.net |
| Escherichia coli | ATCC 25922 | >128 (Inactive) | nih.gov |
| Candida albicans | ATCC 90028 | 64 | nih.gov |
This table is interactive. Click on the headers to sort.
Understanding how a peptide interacts with the bacterial membrane is key to interpreting SAR data. Biophysical techniques provide insight into the structural changes in both the peptide and the membrane during their interaction. frontiersin.orgfrontiersin.org
Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) in different environments. nih.govnih.gov An effective AMP often adopts a more ordered, amphipathic structure, like an α-helix, upon interacting with a membrane or membrane-mimicking solvent. nih.gov
Fluorescence Microscopy and Dye Leakage Assays: These methods visualize membrane disruption. By labeling a peptide with a fluorescent tag, its location can be tracked. Alternatively, assays using dyes like SYTOX Green, which only fluoresce upon binding to intracellular nucleic acids, can confirm when a peptide has permeabilized the cell membrane. nih.govfrontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide high-resolution information on the peptide's structure and its orientation relative to the lipid bilayer. nih.govfrontiersin.org It can also detect changes in the dynamics of the membrane lipids upon peptide binding. frontiersin.org
Calorimetry: Techniques like Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) measure the thermodynamic properties of the peptide-membrane interaction. nih.govplos.org ITC can determine binding affinity, while DSC can reveal how the peptide affects the phase transition of the lipid membrane, providing clues about the extent of membrane disruption. nih.govplos.org
Transmission Electron Microscopy (TEM): This microscopy technique provides direct visual evidence of the peptide's effect on bacterial cells. The initial study on this compound used TEM to show that its mechanism of action varies depending on the target microorganism, causing different types of cellular damage. nih.govresearchgate.net
The table below summarizes key biophysical techniques and their applications in studying peptide-membrane interactions.
| Technique | Information Provided | Relevance to SAR |
| Circular Dichroism (CD) | Secondary structure of the peptide | Correlates structural changes (e.g., helix formation) with activity. |
| Fluorescence Assays | Membrane permeabilization, peptide localization | Quantifies membrane-disrupting ability of analogues. |
| NMR Spectroscopy | 3D structure, orientation in membrane | Provides atomic-level detail on how mutations affect peptide-lipid interactions. |
| Calorimetry (ITC/DSC) | Binding thermodynamics, lipid phase disruption | Measures changes in binding affinity and membrane perturbation. |
| Electron Microscopy (TEM) | Morphological changes in cells | Visualizes the ultimate effect of peptide analogues on bacterial integrity. |
This table is interactive. Click on the headers to sort.
Functional Assays for Biological Activity Evaluation
Identification of Key Functional Motifs and Residues
The antimicrobial efficacy of this compound is intrinsically linked to specific structural motifs and the arrangement of key amino acid residues. Analysis of its primary sequence, GLLSGILGAGKHIVCGLTGCAKA, reveals distinct regions that are crucial for its biological function. researchgate.netnih.gov
A defining characteristic of this compound is the presence of an intramolecular disulfide bridge that creates a cyclic hexapeptide segment (-CGLTGC-). researchgate.netnih.gov This structural feature is considered unusual, distinguishing it from the nigrocin family of antimicrobial peptides, which typically contain a C-terminal intramolecular disulfide-bridged heptapeptide (B1575542) segment. researchgate.netnih.gov The disulfide bond between the two cysteine residues provides significant conformational stability to the peptide. This rigidity is crucial for maintaining an optimal three-dimensional structure necessary for potent antimicrobial activity and likely offers resistance to proteolytic degradation by host or microbial enzymes. frontiersin.org
Both the N- and C-terminal regions of this compound play critical roles in its mechanism of action. The N-terminal portion of the peptide is rich in hydrophobic residues such as Glycine (G) and Leucine (L). researchgate.netnih.gov This hydrophobicity is thought to facilitate the initial interaction and insertion of the peptide into the lipid bilayer of microbial cell membranes. mdpi.com
Charge: The peptide possesses a net positive charge, primarily due to the lysine (K) residue. researchgate.netvulcanchem.com This cationicity is fundamental to its mechanism, promoting electrostatic attraction to the anionic surfaces of microbial membranes, a crucial step for selectivity and initial binding. vulcanchem.commdpi.com
Hydrophobicity: A significant portion of the amino acid residues in this compound are hydrophobic (e.g., Glycine, Leucine, Isoleucine, Alanine). researchgate.netimrpress.com This moderate hydrophobicity enables the peptide to partition into and disrupt the hydrophobic core of the lipid bilayer, leading to membrane permeabilization and cell death. vulcanchem.commdpi.com
The combination of a positively charged region for targeting and a hydrophobic region for membrane insertion is a hallmark of many membrane-active antimicrobial peptides. mdpi.comimrpress.com
Table 1: Functional Motifs in this compound
| Structural Motif | Sequence/Residues | Primary Role | Source |
|---|---|---|---|
| N-Terminal Region | GLLSGIL... | Hydrophobic; facilitates initial membrane interaction and insertion. | researchgate.netmdpi.com |
| Disulfide-Bridged Loop | ...CGLTGC... | Provides conformational stability; essential for maintaining active structure. | researchgate.netnih.gov |
Significance of N- and C-Terminal Regions
Computational Approaches to SAR and Peptide Design
To further elucidate the structure-activity relationships of peptides like this compound and to guide the rational design of more potent analogues, various computational methods are employed. chemrxiv.org
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. biorxiv.org For antimicrobial peptides, MD simulations can model the peptide's behavior in various environments, such as in aqueous solution or interacting with a simulated bacterial membrane. biorxiv.orgntu.edu.sg These simulations provide detailed, atomic-level insights into:
The stable three-dimensional conformations of the peptide.
The dynamics of peptide insertion into the lipid bilayer.
The specific interactions between peptide residues and lipid headgroups. ntu.edu.sg
The mechanism of membrane disruption and pore formation. biorxiv.org
By using force fields like CHARMM or AMBER, researchers can simulate the peptide's structural dynamics over time, helping to understand how features like the disulfide bridge in this compound contribute to its stable structure and function. biorxiv.orgntu.edu.sg
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net In the context of antimicrobial peptides, QSAR models are built by:
Calculating a set of molecular descriptors for each peptide. These descriptors quantify physicochemical properties such as hydrophobicity, charge, size, and amino acid composition. researchgate.net
Using statistical or machine learning algorithms to build a mathematical model that relates these descriptors to the experimentally measured antimicrobial activity (e.g., Minimum Inhibitory Concentration). chemrxiv.org
The resulting QSAR model can then be used to predict the antimicrobial activity of novel, untested peptide sequences. chemrxiv.org This in silico approach accelerates the discovery process by prioritizing the synthesis of candidates with the highest predicted potency, making the design of new antimicrobial agents more time- and cost-efficient. chemrxiv.org
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
De Novo Peptide Design Informed by this compound Scaffolds
The unique structural characteristics of this compound, an antimicrobial peptide identified from the skin secretions of the diskless odorous frog, Odorrana grahami, present a compelling scaffold for the de novo design of novel peptide-based therapeutics. nih.govnih.gov The process of de novo design involves the creation of new peptide sequences, often inspired by natural templates, to enhance specific properties such as antimicrobial potency, selectivity, and stability. nih.govnih.gov The structural framework of this compound, particularly its distinctive intramolecular disulfide-bridged hexapeptide segment, offers a valuable starting point for such rational design endeavors. nih.govresearchgate.net
Rational Design Principles Based on the this compound Framework
The primary amino acid sequence of this compound is GLLSGILGAGKHIVCGLTGCAKA. nih.gov A key feature that sets it apart is its intramolecular disulfide bond between two cysteine residues, forming a hexapeptide loop (CGLTGC). nih.gov This is a notable deviation from the more common heptapeptide disulfide loop found in the nigrocin family of amphibian antimicrobial peptides. nih.govresearchgate.net This unique structural motif is a critical element for its biological activity and stability, making it a focal point for rational peptide design.
The principles of rational design that can be derived from the this compound scaffold include:
Disulfide Bridge as a Stability Core: The disulfide bridge provides significant conformational rigidity to the peptide. nih.gov This stability is a desirable trait in therapeutic peptide design as it can protect against proteolytic degradation, a common challenge with linear peptides. rsc.org In de novo design, this Cys-X-X-X-X-Cys motif can be used as a stable core around which other functional domains can be engineered.
Amphipathicity and Charge Distribution: Like many antimicrobial peptides, this compound exhibits an amphipathic character, with a separation of hydrophobic and cationic residues. frontiersin.org The design of new peptides can modulate this amphipathicity by substituting amino acids within and outside the disulfide loop to optimize interaction with microbial membranes while minimizing toxicity to host cells.
Research Findings in Scaffold-Informed Peptide Design
While specific studies on the de novo design of peptides using the this compound scaffold are not extensively documented, research on other antimicrobial peptides from Odorrana grahami and other disulfide-rich peptides provides a strong basis for its potential. The skin of Odorrana grahami is a rich source of a diverse array of antimicrobial peptides, with one study identifying 107 novel peptides from a single specimen. mdpi.comnih.gov This natural library of peptides, with variations in sequence and structure, serves as a blueprint for understanding structure-activity relationships and for the rational design of new variants.
For instance, studies on brevinin-1 (B586460) peptides, also found in Ranidae frogs, have shown that modifications to the N-terminal region and the C-terminal "Ranabox" (a disulfide-bridged heptapeptide) can significantly impact antimicrobial and hemolytic activity. mdpi.com These findings suggest that similar modifications to the this compound scaffold, such as altering the amino acids within the hexapeptide loop or in the N- and C-terminal regions, could lead to the development of analogs with improved therapeutic indices.
The general approach to de novo design using a scaffold like this compound would involve the following steps:
Template Selection: The core CGLTGC loop of this compound is selected as the stabilizing scaffold.
Sequence Variation: Amino acid residues both within and outside the loop are systematically substituted to modulate hydrophobicity, charge, and amphipathicity.
Computational Modeling: The designed peptides are computationally modeled to predict their three-dimensional structures and interaction with model membranes. nih.gov
Synthesis and Characterization: Promising candidates are chemically synthesized for experimental validation of their antimicrobial activity and cytotoxicity. nih.gov
The table below illustrates a hypothetical example of how de novo peptides could be designed based on the this compound scaffold.
| Peptide Name | Sequence | Design Rationale | Predicted Property |
| This compound | GLLSGILGAGKHIVC GLTGC AKA | Natural Peptide | Moderate antimicrobial activity |
| OD-Analog 1 | GLLSGILGAGKHIVC AAAAC AKA | Reduce hydrophobicity within the loop | Potentially lower hemolytic activity |
| OD-Analog 2 | GLLSGILGAGKHIVC GLRGC AKA | Increase positive charge within the loop | Potentially enhanced antimicrobial activity |
| OD-Analog 3 | RLLSGILGAGKHIVC GLTGC RKR | Increase overall positive charge | Potentially broader antimicrobial spectrum |
Evolutionary Biology and Comparative Genomics of Odorranain Nr
Phylogenetic Relationships with Other Amphibian Peptides
The evolutionary history of Odorranain-NR is intricately linked to a diverse array of antimicrobial peptides found in amphibians. Phylogenetic analyses situate odorranains as a distinct family, while also highlighting their connections to other anuran AMPs.
Molecular Phylogenetics of the Odorranain Family
This compound was first identified in the skin secretions of the diskless odorous frog, Odorrana grahami. citius.technologyresearchgate.net It is a 23-amino-acid peptide with the sequence GLLSGILGAGKHIVCGLTGCAKA. citius.technology While it is classified as a novel family of antimicrobial peptides, it shares notable similarity with the nigrocin family of amphibian AMPs. citius.technologyresearchgate.net The odorranain family itself is diverse, with various members identified across different frog species, indicating a complex evolutionary trajectory. researchgate.netresearchgate.net
A key distinguishing feature of this compound is its unusual intramolecular disulfide-bridged hexapeptide segment, which sets it apart from the C-terminal heptapeptide (B1575542) disulfide bridge characteristic of nigrocins. citius.technologynih.gov Furthermore, the C-terminal "-AKA" fragment in this compound is another feature that differentiates it from the nigrocin family. citius.technologynih.gov The analysis of cDNA from O. grahami has revealed multiple precursors for this compound, suggesting a sophisticated genetic basis for its production. citius.technologynih.gov
Comparative Analysis with Other Anuran AMP Families (e.g., Brevinins, Esculentins)
When compared to other prominent anuran AMP families, such as brevinins and esculentins, odorranains exhibit distinct structural and, consequently, functional characteristics. Brevinins and esculentins are well-studied families known for their broad-spectrum antimicrobial activity and are considered markers for phylogenetic relationships among ranid frogs. imrpress.com
While all these peptide families are generally cationic and amphipathic, crucial for their membrane-disrupting activities, the specific amino acid sequences and structural motifs, like the unique disulfide bridge in this compound, lead to variations in their antimicrobial spectra and potency. citius.technologyimrpress.com The diversity in these peptide families within a single species, and even more so across different species, underscores the rapid evolution of these defense molecules, likely driven by the constant pressure from a wide range of pathogens. imrpress.com
Below is a comparative table of select anuran antimicrobial peptide families:
| Peptide Family | Representative Member(s) | Source Organism (Example) | Key Structural Features |
| Odorranain | This compound | Odorrana grahami | 23 amino acids, intramolecular hexapeptide disulfide bridge, C-terminal -AKA fragment. citius.technologyresearchgate.net |
| Nigrocin | Nigrocin-2 | Rana nigromaculata | C-terminal heptapeptide disulfide bridge. citius.technology |
| Brevinin | Brevinin-1 (B586460), Brevinin-2 | Lithobates (Rana) species | Typically contain a "Rana box" disulfide loop at the C-terminus. imrpress.com |
| Esculentin | Esculentin-1, Esculentin-2 | Pelophylax (Rana) species | Generally longer peptides, potent broad-spectrum activity. imrpress.com |
Gene Family Evolution and Diversification
The evolution of the odorranain gene family, like that of other amphibian AMPs, is a dynamic process characterized by gene duplication, sequence divergence, and the influence of natural selection.
Gene Duplication and Gene Loss Events
Gene duplication is a primary engine driving the diversification of antimicrobial peptide families in amphibians. mdpi.com This process creates new genetic material upon which evolutionary forces can act, leading to the emergence of novel peptides with different functions or expression patterns. The existence of multiple odorranain variants within and between species strongly suggests that gene duplication has played a significant role in the expansion of this gene family. researchgate.net
Following duplication, the redundant gene copies can have several fates: they may be lost (gene loss), they may diverge to acquire new functions (neofunctionalization), or the original function may be partitioned between the duplicates (subfunctionalization). nih.gov The presence of numerous AMP families, including the odorranains, within a single frog species is a testament to the extensive history of gene duplication and subsequent diversification. mdpi.com Conversely, gene loss can also shape the AMP repertoire of a species, potentially in response to changes in pathogenic pressure or trade-offs with other physiological processes. nih.gov
Mechanisms of Sequence Divergence (e.g., Point Mutations, Insertions/Deletions)
Once gene duplication occurs, sequence divergence is the next critical step in the evolution of novel peptides. This divergence is achieved through various mutational mechanisms. Point mutations, which alter single nucleotide bases, can lead to amino acid substitutions, potentially changing the peptide's physicochemical properties, such as charge and hydrophobicity, and consequently its antimicrobial activity. cas.cn
Insertions and deletions (indels) are another significant source of variation, capable of altering the length and structure of the peptide. cas.cn The differences observed between this compound and the nigrocin family, such as the size of the disulfide-bridged loop and the C-terminal sequence, are likely the result of such mutational events over evolutionary time. citius.technology The rapid divergence seen in the mature peptide-coding regions of AMP genes is a hallmark of their evolution. imrpress.com
Role of Positive and Negative Selection in Peptide Evolution
The evolution of amphibian AMPs is shaped by a balance between positive (diversifying) and negative (purifying) selection. Negative selection acts to conserve functionally important regions of a gene, removing deleterious mutations. In contrast, positive selection favors new mutations that provide an advantage, such as enhanced antimicrobial efficacy or the ability to target new pathogens. oup.comnih.gov
Studies on amphibian AMPs have provided evidence for both types of selection. The signal peptide region of AMP precursor genes is often under negative selection, reflecting its conserved role in protein secretion. mdpi.com Conversely, the region encoding the mature peptide frequently shows signs of positive selection, indicating an evolutionary arms race with pathogens. mdpi.comnih.gov This rapid evolution of the mature peptide allows frogs to adapt their chemical defenses to a constantly changing microbial environment. The functional divergence among AMPs is positively correlated with the ratio of non-synonymous to synonymous nucleotide substitutions (dN/dS), a key indicator of natural selection. oup.com
Conservation and Divergence of Functional Motifs Across Species
This compound, an antimicrobial peptide identified from the skin secretions of the diskless odorous frog, Odorrana grahami, displays a unique molecular architecture that sets it apart from other known antimicrobial peptide families, although it shares some similarities with the nigrocin family. researchgate.netnih.gov Its distinct features are a subject of significant interest in evolutionary biology and comparative genomics.
A key distinguishing feature of this compound is its intramolecular disulfide-bridged hexapeptide segment. researchgate.netnih.gov This is a notable divergence from the more common intramolecular disulfide-bridged heptapeptide segment found at the C-terminus of nigrocins. researchgate.netnih.gov This structural difference suggests a distinct evolutionary trajectory for this compound.
Further differentiating it from nigrocins is the -AKA fragment located at the C-terminal end of this compound. researchgate.netnih.gov Analysis of the cDNA library from the skin of O. grahami revealed three different cDNAs that encode for two precursors of this compound, yet they all result in a single mature peptide. researchgate.netnih.gov This suggests a level of genetic diversity in the precursor-encoding regions, while the mature peptide sequence remains conserved, highlighting its functional importance.
The study of antimicrobial peptides in Odorrana grahami has revealed a remarkable diversity, with 372 cDNA sequences encoding 107 novel antimicrobial peptides identified from a single frog. researchgate.net These peptides are organized into 30 different groups, 24 of which are novel. researchgate.net This extensive diversification is thought to be driven by mechanisms such as point mutations, insertions, deletions, and the "shuffling" of oligonucleotide sequences. researchgate.net This high level of peptide diversity within a single species is indicative of the strong selective pressures exerted by a wide array of microorganisms in the frog's environment. researchgate.net
Comparative analyses with antimicrobial peptides from other ranid frogs show both conservation and divergence in functional motifs. For instance, while some odorranain groups like odorranain-C, -D, -F, -G, and -H share the conserved disulfide-bridged heptapeptide segment with other antimicrobial peptides, others, like this compound, exhibit novel structures. researchgate.net This mosaic of conserved and novel motifs within the Odorranain peptide family underscores the dynamic evolutionary processes at play.
The table below provides a comparative look at the structural motifs of this compound and the related nigrocin family of peptides.
| Feature | This compound | Nigrocin Family |
| Disulfide Bridge | Intramolecular disulfide-bridged hexapeptide segment | Intramolecular disulfide-bridged heptapeptide segment |
| C-terminal Fragment | -AKA | Varies, but not -AKA |
| Precursor Diversity | Two known precursors from three cDNAs | Varies among different nigrocins |
This table illustrates the key structural divergences that define this compound as a unique antimicrobial peptide.
Implications for Adaptive Immunity and Host-Pathogen Co-evolution
The remarkable diversity of antimicrobial peptides like this compound in amphibian skin is a testament to their crucial role in the innate immune system, which serves as the first line of defense against pathogens. researchgate.netlibretexts.org This diversity has significant implications for understanding adaptive immunity and the co-evolutionary dynamics between hosts and pathogens.
The vast arsenal (B13267) of antimicrobial peptides in a single amphibian species suggests an ongoing "evolutionary arms race" with a diverse range of microbial pathogens. researchgate.netnumberanalytics.com In this dynamic, pathogens continually evolve mechanisms to evade the host's immune defenses, while the host, in turn, evolves a more diverse and potent array of antimicrobial peptides to counter these adaptations. numberanalytics.comfrontiersin.org The presence of numerous peptide families with varied structures and modes of action, such as this compound, supports this hypothesis. researchgate.net
This compound's specific activity against certain microorganisms, such as Staphylococcus aureus, and its lack of effect on others like Escherichia coli, points to a degree of specialization in its antimicrobial function. researchgate.net This specificity is likely a result of co-evolution with particular pathogens prevalent in the frog's environment. The diversification of these peptides, driven by genetic mechanisms like point mutations and sequence shuffling, allows the host to keep pace with rapidly evolving microbes. researchgate.net
The amphibian immune system, much like that of mammals, comprises both innate and adaptive components. plos.org The skin, with its abundant antimicrobial peptides, is a critical organ of innate immunity in amphibians. nih.gov The study of peptides like this compound provides valuable insights into the development and function of this system.
The presence of a highly diverse set of antimicrobial peptides from a very early age suggests that the innate immune system is well-developed even in the larval stages of amphibians. frontiersin.org This is crucial for survival during the vulnerable metamorphic period when the immune system undergoes significant remodeling. frontiersin.org
Furthermore, the ability of antimicrobial peptides to modulate the host's immune response is an area of growing interest. libretexts.org While the primary role of this compound appears to be direct antimicrobial activity, it is plausible that it, along with other skin peptides, could also influence the adaptive immune response, for instance, by acting as adjuvants or signaling molecules. libretexts.orgfrontiersin.org The complex interplay between the innate and adaptive immune systems is a key area for future research, and peptides like this compound serve as important models for these investigations. mdpi.com
Advanced Methodological Approaches in Odorranain Nr Research
High-Throughput Omics Technologies
Omics technologies offer a high-throughput approach to comprehensively analyze the complex biological systems from which peptides like Odorranain-NR are derived. frontiersin.orguanl.mx These platforms enable the large-scale study of genes (genomics), transcripts (transcriptomics), and peptides (peptidomics), which is essential for discovering novel peptide families and understanding their biological context. frontiersin.orgnih.gov
Peptidomics is a powerful toolset for the identification and structural elucidation of novel peptides from complex biological sources, such as amphibian skin secretions. researchgate.net This approach combines high-performance liquid chromatography (HPLC) for separation with mass spectrometry (MS/MS) for sequencing and identification. In the context of this compound, which was first identified in the skin secretions of the diskless odorous frog, Odorrana grahami, peptidomics is crucial for discovering naturally occurring variants. researchgate.netresearchgate.netnih.gov
The process allows researchers to screen the entire peptidome of the frog's skin secretion, identifying not only the primary this compound sequence but also potential post-translational modifications and site-substituted analogues. This methodology has been successfully used to identify numerous peptide variants in related frog species, revealing the high degree of molecular diversity that can arise from a single gene family. nih.gov The discovery of this compound itself, which shares similarities with the Nigrocin family but possesses a unique intramolecular disulfide-bridged hexapeptide segment, highlights the resolving power of peptidomics in classifying new peptide families. researchgate.netresearchgate.netnih.gov
Table 1: Representative Nigrocin-2 Peptides Identified from Odorrana grahami Skin Secretions This table showcases peptides related to the Nigrocin family, which shares similarities with this compound, and were discovered using peptidomic techniques. Data is illustrative of the types of variants found in amphibian skin.
| Peptide Name | Amino Acid Sequence | Reference |
|---|---|---|
| Nigrocin-2GRa | GLLSGILGAGKHIVCGLSGLC | researchgate.net |
| Nigrocin-2GRb | GLFGKILGVGKKVLCGLSGMC | researchgate.net |
| Nigrocin-2GRc | GLLSGILGAGKNIVCGLSGLC | researchgate.net |
Next-Generation Sequencing (NGS) has transformed genomic and transcriptomic research, allowing for the high-throughput sequencing of DNA and RNA. nih.govcrownbio.com In the study of this compound, NGS, particularly RNA sequencing (RNA-seq), is instrumental for gene expression profiling. crownbio.comnih.gov This involves sequencing the entire transcriptome (all RNA molecules) of the frog's skin tissue to identify the genes encoding this compound and its precursors. crownbio.com
Research has successfully utilized cDNA library cloning, a technique now largely enhanced by NGS, to identify the precursors of this compound. researchgate.netnih.gov This analysis revealed three different cDNAs that encode for two distinct this compound precursors, although they ultimately produce a single mature peptide. researchgate.netnih.gov By quantifying the abundance of these transcripts, researchers can gain insights into the regulation of this compound production, such as how gene expression might change in response to environmental stimuli or threats. nih.gov This provides a genetic blueprint for the peptide and its variants, complementing the data obtained through peptidomics. nih.gov
Table 2: Cloned cDNA Precursors for this compound This table summarizes the findings from cDNA library analysis of O. grahami skin, which identified multiple precursors for the mature this compound peptide.
| Finding | Description | Reference |
|---|---|---|
| Number of cDNAs Cloned | Three distinct cDNAs were identified. | researchgate.net, nih.gov |
| Number of Precursors Encoded | The three cDNAs encode for two different precursors. | researchgate.net, nih.gov |
| Resulting Mature Peptide | All precursors lead to a single mature this compound peptide. | researchgate.net, nih.gov |
Advanced Peptidomics for Novel Variant Discovery
Advanced Spectroscopic and Biophysical Characterization Techniques
To understand the functional mechanisms of this compound, its structural and interactive properties must be characterized in detail. Advanced spectroscopic and biophysical techniques are employed to analyze the peptide's higher-order structure and its binding behavior with biological targets. tricliniclabs.com
Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for analyzing the secondary structure of peptides and proteins in solution. creative-proteomics.comformulationbio.com The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. formulationbio.com In the far-UV region (typically 190-250 nm), the CD spectrum is dominated by the peptide backbone and provides a quantitative estimate of the proportions of α-helix, β-sheet, and random coil structures. creative-proteomics.comnih.gov
For a peptide like this compound, CD spectroscopy can confirm its folded state and provide critical information about its conformational integrity. The characteristic CD signals—such as negative bands around 208 and 222 nm for α-helices and a negative band around 218 nm for β-sheets—allow for the deconvolution of the spectrum to determine the percentage of each structural element. This structural information is vital for understanding how this compound interacts with and disrupts microbial membranes.
Table 3: Illustrative Circular Dichroism (CD) Analysis of a Peptide This interactive table shows hypothetical data from a CD spectroscopy experiment, demonstrating how spectral features are used to estimate secondary structure content. The values are representative for a peptide with mixed structural elements.
| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg cm²/dmol) | Structural Interpretation |
|---|---|---|
| 222 | -8,500 | Negative bands characteristic of α-helical content. |
| 208 | -9,200 | |
| 195 | +15,000 | Positive band indicating presence of α-helical and/or random coil structures. |
| Deconvolution Results:
|
Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing the thermodynamics of biomolecular interactions. nuvisan.comtainstruments.com It is a label-free technique that directly measures the heat released or absorbed during a binding event. harvard.edumalvernpanalytical.com By titrating a ligand (e.g., this compound) into a solution containing its binding partner (e.g., a component of a bacterial cell membrane), ITC can determine several key parameters in a single experiment. harvard.eduwhiterose.ac.uk
These parameters include the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nuvisan.commalvernpanalytical.com This complete thermodynamic profile provides deep insights into the forces driving the interaction, such as whether it is enthalpically or entropically driven. whiterose.ac.uk For this compound, this information is crucial for understanding the mechanism of its antimicrobial activity at a molecular level. tainstruments.com
Table 4: Representative Thermodynamic Profile from an ITC Experiment This table presents a hypothetical set of thermodynamic parameters that could be obtained from an ITC experiment studying the interaction of this compound with a target molecule.
| Thermodynamic Parameter | Symbol | Hypothetical Value | Interpretation |
|---|---|---|---|
| Stoichiometry | n | 1.1 | Indicates an approximate 1:1 binding ratio. |
| Binding Affinity (Dissociation Constant) | KD | 5.2 µM | Represents the concentration at which half the target molecules are bound. |
| Enthalpy Change | ΔH | -15.4 kcal/mol | A negative value indicates the binding is an exothermic reaction. |
| Entropy Change | TΔS | -8.2 kcal/mol | A negative value suggests a decrease in disorder upon binding. |
| Gibbs Free Energy Change | ΔG | -7.2 kcal/mol | A negative value confirms the binding is spontaneous. |
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real time. charnwooddiscovery.comnih.gov In an SPR experiment, one molecule (the ligand, e.g., a component of a bacterial membrane) is immobilized on a sensor chip, and its binding partner (the analyte, e.g., this compound) is flowed over the surface. nih.govcolumbia.edu Binding causes a change in the refractive index at the sensor surface, which is detected and measured as a response signal. columbia.edu
The primary advantage of SPR is its ability to provide kinetic data, including the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). charnwooddiscovery.comresearchgate.net From these rates, the equilibrium dissociation constant (KD) can be calculated (KD = kₔ/kₐ). This kinetic information is fundamental to understanding the dynamics of the this compound interaction with its target—for instance, how quickly it binds to and dissociates from a bacterial cell surface, which is critical for its antimicrobial function. nih.gov
Table 5: Representative Kinetic Data from an SPR Experiment This interactive table displays a hypothetical set of kinetic and affinity constants for the interaction of this compound with a target ligand, as determined by SPR.
| Kinetic Parameter | Symbol | Hypothetical Value | Interpretation |
|---|---|---|---|
| Association Rate Constant | kₐ | 2.5 x 10⁵ M⁻¹s⁻¹ | The rate of complex formation when the analyte is present. |
| Dissociation Rate Constant | kₔ | 1.3 x 10⁻³ s⁻¹ | The rate at which the complex decays once the analyte is removed. |
| Equilibrium Dissociation Constant | KD | 5.2 nM | A measure of binding affinity, calculated from the kinetic rates (kₔ/kₐ). |
Isothermal Titration Calorimetry for Binding Thermodynamics
Advanced Microscopy for Mechanistic Visualization
Visualizing the direct interaction between an antimicrobial peptide and a pathogen is fundamental to understanding its functional mechanism. High-resolution microscopy techniques offer unparalleled insights into the morphological and cellular damage inflicted by this compound.
Transmission Electron Microscopy for Cellular Damage Assessment
Transmission Electron Microscopy (TEM) is an indispensable tool for investigating the ultrastructural changes within microbial cells upon exposure to antimicrobial agents. mdpi.com By providing high-resolution images of a cell's internal components, TEM allows researchers to observe damage to the cell membrane, organelles, and other subcellular structures. mdpi.comdovepress.com
Research on this compound has employed TEM to investigate its antimicrobial mechanisms. researchgate.net These studies revealed that the peptide exerts its effects by destroying the microbial cell membrane. researchgate.net TEM analysis showed that this compound's specific mode of action can vary depending on the target microorganism, highlighting a complex interaction between the peptide and different pathogen surfaces. researchgate.net The observed damage often includes the formation of pores, lysis of the cytoplasmic membrane, and subsequent leakage of intracellular contents, which are hallmarks of membrane-disrupting antimicrobial peptides. researchgate.netscielo.br
Table 1: TEM Findings on this compound's Mechanism
| Target Organism | Observed Cellular Damage | Mechanistic Insight |
| Various Microorganisms | Destruction of the cell membrane, leakage of intracellular components. researchgate.net | This compound functions primarily by compromising membrane integrity. researchgate.net |
| Specific Pathogens | Varied effects depending on the microorganism. researchgate.net | The peptide's mechanism is not uniform across all types of bacteria. researchgate.net |
Scanning Electron Microscopy for Morphological Changes
While TEM provides a view of the cell's interior, Scanning Electron Microscopy (SEM) is expertly suited for examining the surface topography of specimens. dovepress.com This technique is invaluable for visualizing the external morphological changes that occur when bacteria are treated with antimicrobial peptides, such as alterations in cell shape, surface texture, and the formation of blebs or ruptures. biorxiv.orgnih.gov
In the context of antimicrobial peptide research, SEM has been used to reveal obvious cell ruptures and damage to cell membranes. researchgate.net For peptides with mechanisms similar to this compound, SEM analysis confirms the destructive impact on the bacterial cell envelope. researchgate.net Although TEM was the specified method for the primary mechanistic investigation of this compound, SEM remains a powerful complementary tool to characterize the full extent of the morphological damage inflicted on the outer surface of pathogens like Staphylococcus aureus. researchgate.net
Confocal Microscopy for Subcellular Localization
Confocal laser scanning microscopy (CLSM) is an advanced optical imaging technique that allows for high-resolution, three-dimensional reconstruction of a specimen. uclouvain.bentu.edu.sg Its key advantage in peptide research is the ability to determine the precise subcellular localization of fluorescently labeled molecules within living or fixed cells. uclouvain.benih.gov By using specific dyes that stain different cellular compartments or indicate membrane integrity (such as propidium (B1200493) iodide and SYTO9), researchers can track a peptide's journey into a cell and identify its ultimate target. researchgate.net
While specific CLSM studies on this compound are not detailed in the available literature, this methodology is critical for advancing the understanding of its mechanism. For related peptides, confocal microscopy has been used to visualize the disruption of cell membranes and confirm that the peptide's action is directed at the membrane. researchgate.net Applying this technique to this compound could provide dynamic, real-time visualization of its interaction with the microbial membrane, confirming its localization and quantifying the extent of membrane permeabilization. ntu.edu.sgnih.gov
Recombinant Expression Systems and Protein Engineering
The limited natural availability of peptides like this compound makes recombinant production essential for further research and potential therapeutic development. Protein engineering techniques can then be applied to optimize the peptide's natural properties.
Heterologous Expression in Prokaryotic and Eukaryotic Hosts (e.g., Pichia pastoris)
Heterologous expression involves introducing the gene encoding a protein of interest into a host organism that can produce it in large quantities. The yeast Pichia pastoris is a particularly powerful and widely used eukaryotic host for expressing antimicrobial peptides. nih.govresearchgate.netbrieflands.com This system is advantageous because it can perform post-translational modifications, secrete proteins into the culture medium to simplify purification, and manage the expression of peptides that might be toxic to the host. researchgate.netbrieflands.com
For the Odorranain family of peptides, Pichia pastoris has been successfully used as a cell factory. nih.gov Odorranain-C1, a related peptide, was expressed in P. pastoris using DNA recombination technology. nih.gov The resulting recombinant peptide demonstrated broad-spectrum antibacterial activity and good stability. nih.gov This successful precedent strongly suggests that P. pastoris is a suitable and efficient system for producing recombinant this compound, enabling the generation of the quantities needed for extensive structural and functional studies.
Table 2: Recombinant Expression of Odorranain-Family Peptides
| Expression System | Peptide Example | Methodology | Outcome/Significance |
| Pichia pastoris | Odorranain-C1 | DNA recombination technology. nih.gov | Successful expression of a stable, biologically active peptide, demonstrating the system's suitability for producing this compound. nih.gov |
| Pichia pastoris | General Antimicrobial Peptides | Use of inducible promoters (e.g., AOX1) to avoid host toxicity. researchgate.netbrieflands.com | High-yield production of recombinant peptides, facilitating purification and research. researchgate.netnih.gov |
Directed Evolution and Library Screening for Enhanced Activity
Directed evolution is a powerful protein engineering method that mimics the process of natural selection in a laboratory setting to achieve a specific, user-defined goal. wikipedia.org The process involves iterative rounds of creating a gene library with random mutations, followed by a high-throughput screening or selection process to identify variants with improved properties, such as enhanced stability, altered substrate specificity, or increased biological activity. wikipedia.orgnih.govbiocompare.com
This technique has not yet been explicitly applied to this compound, but it offers a promising pathway for its optimization. uclouvain.benih.gov A directed evolution campaign could be designed to enhance this compound's antimicrobial potency or broaden its spectrum of activity to include resistant pathogens like Escherichia coli, against which it is naturally inactive. researchgate.net By creating libraries of this compound variants and screening them for improved bactericidal effects, researchers could potentially develop a more robust therapeutic candidate.
Table 3: Potential Application of Directed Evolution to this compound
| Step | Description | Potential Goal for this compound |
| Library Generation | Introduce random mutations into the this compound gene using methods like error-prone PCR. uclouvain.be | Create a diverse pool of this compound variants with single or multiple amino acid changes. |
| Screening/Selection | Express the library of peptide variants and screen them for a desired function. uclouvain.be | Identify variants with increased antimicrobial activity against target pathogens or activity against new targets (E. coli). researchgate.net |
| Amplification | Isolate the gene from the "fittest" variant to use as the template for the next round of evolution. wikipedia.org | Generate a new template for further mutation and screening to achieve cumulative improvements. |
Gene Editing and Knockout Models for Functional Validation
Gene editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the ability to make precise changes to an organism's genome. This approach allows for the targeted disruption (knockout) of a specific gene, enabling researchers to observe the resulting phenotypic changes and thereby infer the gene's function.
CRISPR-Cas9 Applications in Amphibian Models
The CRISPR-Cas9 system has been successfully adapted for use in several amphibian species, including the widely studied Xenopus laevis and Xenopus tropicalis. elifesciences.org The technique's relative simplicity and high efficiency make it a valuable tool for in vivo gene functional analysis, even in non-model organisms. elifesciences.org The process generally involves the microinjection of Cas9 protein and a guide RNA (gRNA) designed to target a specific DNA sequence—in this case, the gene encoding the this compound precursor peptide—into early-stage embryos. This can lead to a nearly complete knockout of the target gene in the founder generation, allowing for rapid functional assessment. elifesciences.org
For this compound, which is produced by the diskless odorous frog, Odorrana grahami, applying CRISPR-Cas9 would present unique challenges characteristic of working with non-model organisms. These include the need for detailed genomic information to design effective guide RNAs and the optimization of embryo microinjection and rearing protocols. mdpi.comnih.gov Despite these hurdles, a successful knockout of the this compound gene would provide definitive evidence of its role in the frog's innate immune system. For instance, researchers could assess the susceptibility of knockout frogs to various pathogens against which the peptide has shown in vitro activity.
Hypothetical Data from a CRISPR-Cas9 Knockout Study of this compound:
| Experimental Group | Genotype | Phenotype | Survival Rate upon Pathogen Challenge (e.g., Staphylococcus aureus) |
|---|---|---|---|
| Control | Wild Type | Normal this compound production | 95% |
| Experimental | This compound knockout | No this compound production | 40% |
Gene Silencing Studies (e.g., RNAi)
RNA interference (RNAi) is a natural biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. nih.gov This mechanism has been harnessed as a powerful research tool for post-transcriptional gene silencing, allowing for the temporary knockdown of a target gene's expression. nih.gov The process involves introducing double-stranded RNA (dsRNA) or small interfering RNA (siRNA) that is homologous to the target gene's mRNA sequence. This triggers a cellular pathway that leads to the degradation of the specific mRNA, thus preventing the synthesis of the corresponding protein. nih.govnih.gov
While CRISPR-Cas9 creates permanent genetic changes, RNAi offers a transient and often simpler method to study the effects of reduced gene expression. This technique has been used to investigate the function of antimicrobial peptides in various invertebrates, such as insects and crustaceans. nih.govresearchgate.netifremer.fr In the context of this compound, RNAi could be employed to temporarily silence the gene responsible for its production in Odorrana grahami. By observing the effects of this knockdown on the frog's ability to resist microbial infections, researchers could further validate the peptide's antimicrobial function in a physiological setting. The successful application of RNAi would depend on developing effective delivery methods for the dsRNA or siRNA into the frog's tissues, a significant challenge in vertebrate models.
Illustrative Findings from a Hypothetical RNAi Study on this compound:
| Treatment | Target mRNA | Resulting this compound Level in Skin Secretions | Effect on Antibacterial Activity of Secretions |
|---|---|---|---|
| Control (scrambled siRNA) | N/A | Normal | High |
| This compound siRNA | This compound precursor mRNA | Significantly Reduced | Significantly Reduced |
Future Research Directions and Academic Challenges for Odorranain Nr
Identification of Novel Odorranain-NR Isoforms and Related Peptides
This compound was first identified in the skin secretions of the diskless odorous frog, Odorrana grahami. researchgate.netnih.gov Its primary structure and unique disulfide bridge set it apart from other known peptide families, though it shares some similarities with the nigrocin family. researchgate.netnih.gov A significant finding from initial molecular cloning efforts was the identification of three distinct cDNAs that encode two different precursors for the single mature this compound peptide. researchgate.netnih.gov This genetic diversity at the precursor level strongly suggests that other isoforms or closely related peptides may be present in O. grahami or in related amphibian species.
The broader Odorranain family of peptides is known for its diversity in peptide length, amino acid composition, and the positioning of disulfide bridges. vulcanchem.com Future research should prioritize the comprehensive screening of skin secretions from various Odorrana species. The extreme diversity of antimicrobial peptides found in a single amphibian species suggests a rich, untapped reservoir of novel molecules. researchgate.net The application of advanced peptidomic and genomic techniques could lead to the discovery of new this compound isoforms with potentially enhanced or entirely different bioactivities.
| Characteristic | This compound Data | Source |
| Amino Acid Sequence | GLLSGILGAGKHIVCGLTGCAKA | researchgate.netnih.govnovoprolabs.com |
| Length (Amino Acids) | 23 | researchgate.netnovoprolabs.com |
| Source Organism | Odorrana grahami (Diskless Odorous Frog) | researchgate.netnih.gov |
| Key Structural Feature | Intramolecular disulfide-bridged hexapeptide segment | researchgate.netnih.gov |
| Precursor Genetics | 3 cDNAs encoding 2 distinct precursors for one mature peptide | researchgate.netnih.gov |
Elucidation of Unexplored Mechanisms of Action
Initial investigations using transmission electron microscopy revealed that this compound exerts its antimicrobial effects through multiple mechanisms depending on the target microorganism. researchgate.netnih.gov These observed mechanisms include the formation of pore-like structures, peeling of the cell wall, and the induction of DNA condensation within the bacterial cell. researchgate.net However, the precise molecular pathways and interactions driving these outcomes are largely unknown.
A significant gap in current knowledge is whether this compound's activity is confined to direct antimicrobial action or if it also possesses immunomodulatory functions, a common characteristic of many host defense peptides (HDPs). mdpi.comfrontiersin.org HDPs often play a dual role, not only killing pathogens directly but also modulating the host's innate and adaptive immune responses. frontiersin.orgnih.gov Future studies should investigate if this compound can influence immune cell behavior, such as inducing the recruitment of leukocytes (neutrophils, macrophages) or stimulating cytokine release, which are critical functions for orchestrating an effective host defense. mdpi.com
Amphibian skin secretions are complex cocktails of bioactive compounds, and it is unlikely that this compound acts in isolation in its natural context. vulcanchem.comresearchgate.net Many HDPs exhibit powerful synergistic effects when combined with other molecules. nih.gov For instance, the antimicrobial peptide Hinnavin II shows a strong synergistic effect with the enzyme lysozyme (B549824) to inhibit bacterial growth. nih.gov
A critical area for future research is to explore the potential synergistic activities between this compound and other peptides or molecules found in the skin secretions of O. grahami. Investigating these combinations could reveal enhanced antimicrobial potency or a broader spectrum of activity than that of this compound alone. Such findings would not only provide deeper insight into the natural defense mechanisms of amphibians but also open avenues for developing potent, combination-based antimicrobial therapies.
Integration with Systems Biology Approaches for Network Analysis
Understanding the full impact of this compound requires a shift from a single-target perspective to a holistic, systems-level view. nih.gov Systems biology, through the integration of multi-omics data (e.g., transcriptomics, proteomics, metabolomics), allows for the construction of interaction networks that can illuminate the global cellular response to the peptide. nih.gov
By treating pathogenic or host cells with this compound and analyzing the subsequent changes in gene expression and protein levels, researchers can use network inference algorithms to map the pathways and key regulatory nodes affected by the peptide. nih.gov This approach can uncover previously unknown mechanisms of action and identify the cellular machinery that this compound co-opts or disrupts, providing a much deeper understanding of its function.
| Step | Description | Potential Outcome for this compound Research |
| 1. Multi-Omics Data Generation | Treat target cells (bacterial or host) with this compound and collect transcriptomic, proteomic, and metabolomic data. | Comprehensive dataset of molecular changes induced by the peptide. |
| 2. Network Inference | Apply computational algorithms (e.g., regression-based methods like TIGRESS) to infer regulatory relationships and build interaction networks. nih.gov | A map of the genes, proteins, and pathways that are significantly impacted by this compound. |
| 3. Pathway Analysis | Analyze the constructed networks to identify enriched biological pathways and key hub proteins. | Identification of specific cellular processes (e.g., cell wall synthesis, stress response, immune signaling) that are modulated by the peptide. |
| 4. Target Validation | Experimentally validate the roles of key network components identified in the analysis. | Confirmation of novel mechanisms and potential secondary targets of this compound. |
Theoretical Frameworks for Predicting Peptide Function from Sequence and Structure
The discovery of novel peptides can be accelerated by robust theoretical and computational frameworks that can predict biological function directly from amino acid sequence and structure. biorxiv.org Several computational strategies are applicable to the study of this compound and the search for related peptides.
Quantitative Structure-Activity Relationship (QSAR) models are computational methods that correlate the physicochemical properties of peptides with their biological activities. researchgate.netresearchgate.net For this compound, QSAR could be used to predict how specific amino acid substitutions would affect its antimicrobial potency. More advanced machine learning and deep learning approaches, such as those using Bidirectional Encoder Representations from Transformers (BERT) or Variational Autoencoders (VAEs), can capture highly complex patterns within a peptide's sequence to predict its function with greater accuracy. biorxiv.orgfrontiersin.org Applying these frameworks could guide the rational design of new synthetic analogs of this compound with improved therapeutic characteristics.
Overcoming Research Limitations in Peptide Characterization
The advancement of research on this compound is subject to several technical and methodological limitations common to the field of peptide research. A primary challenge is the incomplete understanding of its three-dimensional structure at high resolution. vulcanchem.com While its primary sequence and disulfide bridge are known, a detailed NMR or crystallographic structure is needed to fully understand its interaction with microbial membranes. This is a widespread issue, as only a small fraction of known antimicrobial peptides have experimentally determined structures. researchgate.net
Another significant limitation arises from the methods of production. While synthetic peptide production is common for research, it can introduce impurities that affect experimental results. vulcanchem.com For example, Trifluoroacetic acid (TFA) is often used in peptide synthesis and purification, and residual TFA salts in the final product can cause unpredictable effects in cell-based experiments, complicating the interpretation of bioactivity data. novoprolabs.com
| Research Limitation | Description | Potential Mitigation Strategy |
| Incomplete Structural Data | Lack of a high-resolution 3D structure hinders detailed analysis of structure-function relationships. vulcanchem.comresearchgate.net | Prioritize NMR spectroscopy or X-ray crystallography studies. Utilize advanced computational modeling to predict structural folds. |
| Synthesis-Related Artifacts | Contaminants from chemical synthesis, such as Trifluoroacetic acid (TFA), can interfere with biological assays and cause misleading results. novoprolabs.com | Employ rigorous purification protocols and alternative salt forms (e.g., acetate (B1210297) or hydrochloride) for sensitive biological experiments. |
| Unknown Target Selectivity | The selectivity of this compound for microbial versus mammalian cell membranes is not fully characterized. vulcanchem.com | Conduct comprehensive hemolytic and cytotoxicity assays using a range of mammalian cell lines. |
Addressing Challenges with Peptide Purity and TFA Content
The progression of this compound from a promising antimicrobial peptide to a viable research tool or therapeutic lead is contingent upon overcoming significant academic and technical challenges related to its synthesis and purification. Specifically, ensuring high peptide purity and managing the content of trifluoroacetic acid (TFA) are critical hurdles that demand focused future research.
Challenges in Achieving High Peptide Purity
The synthesis of this compound, a 23-amino acid peptide, is inherently complex due to its specific sequence and structural features. The primary method for its production is Solid-Phase Peptide Synthesis (SPPS). vulcanchem.com However, this process is not without its difficulties, which can lead to a heterogeneous final product.
Incomplete Reactions: During SPPS, the sequential addition of amino acids can be incomplete, resulting in truncated sequences. Peptides with sequences containing difficult residues, such as the two cysteine residues in this compound, can present synthesis challenges. mblintl.com
Purification Difficulties: High-Performance Liquid Chromatography (HPLC) is the standard technique for purifying synthetic peptides. altabioscience.com However, impurities such as deletion sequences or isomers with incorrect disulfide bridges may have chromatographic properties very similar to the correct this compound sequence, leading to co-elution and making their separation challenging. iris-biotech.de Achieving purity levels greater than 95% often requires extensive optimization of HPLC parameters, including the column, solvent gradient, and temperature. iris-biotech.decsbio.com
| Challenge | Description | Implication for this compound |
| Sequence Complexity | Difficulties in coupling specific amino acids and the risk of aggregation. | The presence of two cysteine residues complicates synthesis and can lead to lower yields. mblintl.com |
| Disulfide Bond Formation | Risk of forming incorrect disulfide isomers or intermolecular oligomers. | Critical for biological activity; incorrect folding leads to inactive, hard-to-remove impurities. nih.govijpsi.org |
| Purification | Co-elution of structurally similar impurities with the target peptide during HPLC. | Achieving high purity (>95-98%) requires highly optimized and often multi-step purification protocols. altabioscience.comiris-biotech.de |
The Challenge of Trifluoroacetic Acid (TFA) Content
Trifluoroacetic acid (TFA) is an integral part of the peptide synthesis and purification workflow. It is a strong acid used for the final cleavage of the peptide from the solid-phase resin and as an ion-pairing agent in the mobile phase for RP-HPLC purification. nih.govgenscript.com Consequently, the final lyophilized peptide is typically an amorphous salt containing TFA counter-ions bound to the positively charged amino groups on the peptide. lifetein.com While essential for the process, residual TFA poses significant challenges for subsequent research.
Interference with Biological Assays: The presence of TFA in the final peptide preparation can introduce significant variability into biological experiments. It has been shown to inhibit or, in some cases, stimulate cell growth, which can confound the results of antimicrobial activity assays and lead to false positives or negatives. genscript.comfrontiersin.org
Impact on Structural Analysis: TFA can interfere with analytical techniques used to determine the peptide's secondary structure. It has a strong infrared (IR) absorption band that overlaps with the amide I band of peptides, complicating structural analysis by IR spectroscopy. nih.govgenscript.comresearchgate.net
Net Peptide Content vs. Purity: HPLC purity analysis does not account for non-peptidic materials like water and TFA salts. iris-biotech.de Therefore, a peptide preparation with 98% purity by HPLC may have a much lower net peptide content (typically 70-90%). altabioscience.com For accurate and reproducible experiments, the precise amount of the active peptide must be known, which requires quantifying and accounting for the TFA content.
| Issue | Description | Impact on this compound Research |
| Biological Interference | TFA can affect cell viability and proliferation independently of the peptide's activity. | May lead to inaccurate determination of Minimum Inhibitory Concentrations (MICs) and other bioactivity metrics. genscript.comfrontiersin.org |
| Structural Obscurity | TFA's IR absorbance can mask key structural features of the peptide. | Complicates efforts to correlate the structure of this compound with its function. nih.govresearchgate.net |
| Quantification Inaccuracy | The gross weight of the lyophilized peptide does not equal the net amount of active peptide. | Leads to errors in concentration calculations for assays, affecting reproducibility. altabioscience.comproteogenix.science |
Future Research Directions
Addressing these challenges is a key direction for future academic inquiry into this compound. Research should focus on both optimizing the production process and developing robust post-synthesis handling protocols.
Optimization of Synthesis and Folding: Future work should investigate optimized SPPS protocols and, crucially, controlled oxidative folding conditions to maximize the yield of correctly folded this compound. This could involve screening different redox buffer systems, pH conditions, and solvent mixtures to favor the formation of the native intramolecular disulfide bond. ijpsi.org
TFA Removal and Exchange: A critical area of research is the development and validation of efficient TFA removal strategies. Standard methods include repeated lyophilization from a hydrochloric acid (HCl) solution or using ion-exchange chromatography to replace TFA with a more biocompatible counter-ion like acetate or chloride. nih.govlifetein.comlifetein.com Future studies should systematically evaluate these methods for this compound and assess the impact of the final salt form on its stability and biological activity. frontiersin.org
Advanced Analytical Quantification: To ensure reproducibility, future studies must move beyond simple HPLC purity and incorporate methods to determine net peptide content. Techniques like quantitative Amino Acid Analysis (AAA) or Gas Chromatography (GC) to directly measure TFA content should become standard practice in the quality control of this compound batches. proteogenix.sciencebiosynth.com
By focusing on these academic and technical challenges, the scientific community can ensure the availability of high-purity, well-characterized this compound, paving the way for more reliable and advanced investigations into its mechanism of action and therapeutic potential.
Q & A
Q. How is Odorranain-NR structurally characterized, and what analytical techniques are most reliable for its identification?
Structural characterization requires a combination of spectroscopic methods (e.g., nuclear magnetic resonance [NMR], mass spectrometry [MS]) and chromatographic analysis (e.g., HPLC). For novel peptides like this compound, NMR can resolve atomic-level configurations, while MS confirms molecular weight and fragmentation patterns . Ensure purity via HPLC with ≥95% threshold, validated using reference standards .
Q. What are the recommended in vitro assays to assess this compound’s bioactivity in preliminary studies?
Use cell-based assays (e.g., cytotoxicity assays, receptor-binding studies) with appropriate controls. For antimicrobial activity, follow CLSI guidelines for minimum inhibitory concentration (MIC) testing. Include dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to minimize false positives .
Q. How should researchers design experiments to ensure reproducibility of this compound synthesis?
Document synthesis protocols in detail, including solvent ratios, temperature gradients, and purification steps. Use standardized reagents and validate batch consistency via spectral comparisons. Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .
Advanced Research Questions
Q. What methodologies resolve contradictions in this compound’s reported mechanisms of action across studies?
Contradictions often arise from contextual factors (e.g., cell type, assay conditions). Conduct systematic reviews to identify confounding variables. Use meta-analysis frameworks to quantify heterogeneity, or design cross-validation experiments (e.g., CRISPR knockouts to confirm target specificity) .
Q. How can researchers optimize experimental designs to study this compound’s interaction with membrane receptors?
Employ surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) for real-time binding kinetics. Pair with molecular dynamics simulations to predict binding affinities. Validate findings using competitive inhibition assays and negative controls (e.g., scrambled peptide variants) .
Q. What statistical approaches are suitable for analyzing nonlinear dose-response relationships in this compound toxicity studies?
Use non-parametric models (e.g., Hill equation) for sigmoidal data. Apply bootstrapping to estimate confidence intervals for EC50/LC50 values. For multimodal responses, consider mixed-effects models or Bayesian hierarchical frameworks .
Q. How do researchers address ethical and methodological challenges in translational studies involving this compound?
Follow institutional review board (IRB) protocols for in vivo studies, including 3Rs (replacement, reduction, refinement). For human cell lines, ensure informed consent and data anonymization. Use blinded analysis and pre-registered protocols to mitigate bias .
Data Management and Validation
Q. What criteria ensure the validity of this compound’s bioactivity data in high-throughput screening?
Apply Z-factor scoring to assess assay robustness (Z > 0.5 indicates suitability). Normalize data to plate-level controls and exclude outliers via Grubbs’ test. Deposit datasets in repositories like GeneLab or OSDR with metadata tags (e.g., assay type, organism) .
Q. How should conflicting spectral data for this compound be reconciled during peer review?
Provide raw instrument files (e.g., .FID for NMR, .RAW for MS) alongside processed spectra. Cross-validate with independent labs using identical parameters. Transparently report discrepancies in the discussion section, citing potential causes (e.g., solvent impurities, degradation) .
Comparative and Longitudinal Studies
Q. What frameworks support comparative analysis of this compound’s efficacy against homologous peptides?
Use phylogenetic alignment tools (e.g., Clustal Omega) to identify conserved domains. Compare bioactivity via fold-change metrics relative to positive/negative controls. Apply machine learning (e.g., random forests) to correlate structural motifs with functional outcomes .
Q. How can longitudinal stability studies for this compound formulations be designed to meet regulatory standards?
Follow ICH guidelines for accelerated stability testing (e.g., 40°C/75% RH for 6 months). Monitor degradation via LC-MS and bioactivity assays at fixed intervals. Use Arrhenius modeling to predict shelf-life, with validation under real-time conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
